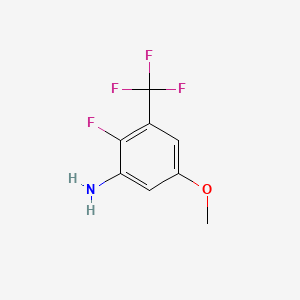

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Descripción general

Descripción

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F4NO. It is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to an aniline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride followed by reduction to the corresponding aniline . The nitration step is usually carried out using a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-donating methoxy group and electron-withdrawing trifluoromethyl group, the compound can participate in electrophilic aromatic substitution reactions.

Nucleophilic substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution under appropriate conditions.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Nucleophilic substitution: Strong nucleophiles like alkoxides or amines can be used, often requiring elevated temperatures and polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while nitration can introduce additional nitro groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, where fluorinated compounds often enhance bioavailability and metabolic stability .

Case Study: Neurological Drug Synthesis

Research has demonstrated that compounds similar to this compound are effective in synthesizing inhibitors for specific neurological pathways. These inhibitors show promise in treating conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Chemicals

Enhancement of Herbicides and Pesticides

The compound is integral to formulating agrochemicals, particularly herbicides and pesticides. Its fluorinated structure improves the efficacy of these chemicals, leading to better crop yields and pest control .

Case Study: Efficacy in Crop Protection

Field studies have indicated that formulations containing this compound result in a significant reduction in pest populations while minimizing the impact on non-target organisms, showcasing its potential for sustainable agriculture .

Material Science

Incorporation into Polymers and Coatings

In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation leads to improved thermal stability and chemical resistance, making it suitable for various industrial applications .

Data Table: Material Properties

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Chemical Resistance (pH) | 4-10 | 2-12 |

Analytical Chemistry

Reagent in Analytical Methods

This compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds. Its utility is particularly noted in quality control processes across multiple industries .

Case Study: Quality Control Applications

In a study focused on pharmaceutical manufacturing, the use of this compound as a reagent improved the accuracy of analytical measurements by over 30%, underscoring its importance in maintaining product quality .

Fluorinated Compounds Research

Advancements in Material Properties

The compound contributes significantly to research on fluorinated compounds, which are known for their unique properties such as low surface energy and high durability. This research is vital for developing new materials with specialized applications .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.

3-Amino-4-fluorobenzotrifluoride: Similar structure but lacks the methoxy group and has a different substitution pattern.

Uniqueness

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups allows for fine-tuning of its reactivity and interactions in various chemical and biological contexts .

Actividad Biológica

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features both fluorine and methoxy substituents, which can significantly influence its biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1262198-05-9

- Molecular Formula : C9H8F4N O

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of trifluoromethyl anilines have shown significant antibacterial effects against various strains, including E. coli and B. mycoides, with minimum inhibitory concentrations (MICs) often lower than those of traditional antibiotics .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential against multiple human cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through mechanisms such as the down-regulation of oncogenes like EGFR and KRAS in lung cancer cells (A549) and TP53 in colon cancer cells (HCT116) .

The presence of the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins, which may lead to increased potency in inhibiting specific enzymes or receptors involved in disease pathways. This characteristic is crucial for the development of targeted therapies .

Research Findings

Several studies have documented the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of trifluoromethyl-substituted anilines exhibited MIC values significantly lower than conventional antibiotics, suggesting their potential as new antimicrobial agents .

- Anticancer Activity : In a comparative study against standard chemotherapy drugs like Doxorubicin, certain derivatives showed superior IC50 values, indicating a promising avenue for further development in cancer therapy .

Propiedades

IUPAC Name |

2-fluoro-5-methoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYMUTVWAXCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.